H-Tyr-OMe

Catalog No.
S703608
CAS No.
1080-06-4
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Tyr-OMe

CAS Number

1080-06-4

Product Name

H-Tyr-OMe

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1

InChI Key

MWZPENIJLUWBSY-VIFPVBQESA-N

SMILES

Array

Synonyms

L-Tyrosinemethylester;H-Tyr-OMe;1080-06-4;MethylL-tyrosinate;Tyrosinemethylester;Methyltyrosinate;methyl(2S)-2-amino-3-(4-hydroxyphenyl)propanoate;CHEBI:17215;MWZPENIJLUWBSY-VIFPVBQESA-N;Tyr-OMe;(S)-methyl2-amino-3-(4-hydroxyphenyl)propanoate;SBB010217;(S)-2-Amino-3-(4-hydroxy-phenyl)-propionicacidmethylester;L-Tyrosine,methylester;L-Tyrosinemethyl;PubChem10902;AC1L2EJV;AC1Q5YGO;(L)-tyrosinemethylester;(S)-tyrosinemethylester;AC1Q41GO;Tyrosine,methylester,L-;T90808_ALDRICH;KSC491O1J;MLS000028636

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)N

The exact mass of the compound Methyl L-tyrosinate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. It belongs to the ontological category of L-tyrosyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

H-Tyr-OMe (L-Tyrosine methyl ester, CAS 1080-06-4) is a highly processable, C-terminal protected amino acid derivative utilized extensively in peptide synthesis, prodrug development, and enzymatic assays. Supplied as a free base, it features an esterified carboxyl group that disrupts the native zwitterionic network of L-tyrosine, drastically enhancing its solubility in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF). This compound serves as a critical building block when C-terminal protection is required alongside acid-labile side-chain protections, and it acts as a highly responsive substrate for tyrosinase in advanced biochemical sensing applications[1].

Procurement substitution with the more common hydrochloride salt (H-Tyr-OMe·HCl) or alternative esters (like H-Tyr-OtBu) introduces significant process liabilities. Utilizing the HCl salt necessitates the addition of a tertiary amine base (e.g., DIEA) during coupling, which generates equimolar trialkylammonium chloride salts that can precipitate in aprotic solvents, interfere with sensitive catalytic cycles, or alter the pH of unbuffered enzymatic assays [1]. Conversely, substituting with the tert-butyl ester (H-Tyr-OtBu) forces the use of harsh acidic conditions (e.g., TFA) for deprotection, which is incompatible with the preservation of acid-labile protecting groups (such as Boc or Trt) required in complex fragment condensation workflows .

Elimination of Neutralization Salts in Peptide Coupling

In liquid-phase peptide synthesis and diketopiperazine precursor formation, utilizing H-Tyr-OMe as a free base allows for direct coupling without exogenous base additives. This achieves high yields (e.g., 73-90% for Cyclo(Ser-Tyr) and Cyclo(Thr-Tyr) precursors) while completely avoiding salt generation [1]. In contrast, using the baseline comparator H-Tyr-OMe·HCl requires at least 1.0 equivalent of a base like DIEA, generating equimolar trialkylammonium chloride salts .

Evidence DimensionNeutralization-derived salt byproducts
Target Compound DataH-Tyr-OMe (free base): 0 equivalents of salt generated
Comparator Or BaselineH-Tyr-OMe·HCl: 1.0 equivalent of trialkylammonium chloride generated
Quantified Difference100% reduction in salt byproducts
ConditionsDirect peptide coupling in aprotic solvents (e.g., DCM/DMF)

Eliminates a neutralization step and prevents salt-induced precipitation or interference in sensitive catalytic peptide bond formations.

Orthogonal Deprotection Compatibility

H-Tyr-OMe offers a highly orthogonal C-terminal protection strategy compared to tert-butyl esters. The methyl ester is readily cleaved via mild alkaline hydrolysis (e.g., 1M LiOH in MeOH/H2O) at pH > 10, leaving acid-sensitive groups completely intact. The comparator, H-Tyr-OtBu, requires highly acidic conditions (typically 50-95% TFA) for removal, which simultaneously strips Boc, Trt, and Pbf protecting groups .

Evidence DimensionDeprotection cleavage conditions
Target Compound DataH-Tyr-OMe: Mild alkaline hydrolysis (pH > 10)
Comparator Or BaselineH-Tyr-OtBu: Strong acid cleavage (50-95% TFA)
Quantified DifferenceComplete preservation of acid-labile groups vs. 100% cleavage
ConditionsC-terminal deprotection in multi-step fragment condensation

Essential for synthesizing complex peptide fragments where acid-sensitive side-chain protections must remain intact for downstream reactions.

Enzymatic Assay Baseline Stability

H-Tyr-OMe is utilized as a biological probe and tyrosinase substrate specifically because the free base can be dissolved directly into assay media without depressing the pH. This maintains the optimal pH window (6.5-7.0) for tyrosinase-catalyzed oxidation to quinone [1]. Utilizing H-Tyr-OMe·HCl introduces acidic chloride counterions, requiring compensatory buffering that can overload microplate assay capacities and skew enzymatic kinetics .

Evidence DimensionImpact on unbuffered assay pH
Target Compound DataH-Tyr-OMe (free base): Neutral dissolution, maintains baseline pH
Comparator Or BaselineH-Tyr-OMe·HCl: Significant pH depression due to HCl dissociation
Quantified DifferenceElimination of compensatory buffering requirements
ConditionsTyrosinase-mediated oxidation in fluorescence quenching assays

Ensures reproducible enzymatic kinetics and assay baseline stability without complex buffer adjustments in high-throughput screening.

Organic Solvent Processability vs. Native Amino Acid

Esterification of the C-terminus in H-Tyr-OMe disrupts the strong zwitterionic crystal lattice present in native L-tyrosine, dramatically enhancing processability. H-Tyr-OMe is highly soluble in standard organic solvents like DCM and DMF . In contrast, the baseline comparator H-Tyr-OH exhibits near-zero solubility (<0.1 mg/mL) in these aprotic solvents, severely limiting its utility in homogeneous liquid-phase synthesis .

Evidence DimensionSolubility in aprotic organic solvents (DCM/DMF)
Target Compound DataH-Tyr-OMe: Highly soluble (>50 mg/mL)
Comparator Or BaselineH-Tyr-OH: Practically insoluble (<0.1 mg/mL)
Quantified Difference>500-fold increase in organic solvent solubility
ConditionsStandard liquid-phase synthesis at room temperature (20-25°C)

Enables homogeneous liquid-phase synthesis and formulation processes that are impossible with the native, unprotected amino acid.

Liquid-Phase Peptide Synthesis (LPPS) and Fragment Condensation

H-Tyr-OMe is the optimal choice for C-terminal protection when synthesizing complex peptide fragments. Because it can be deprotected via mild saponification, it allows chemists to preserve acid-labile side-chain protecting groups (like Boc or Trt) that would be destroyed if a tert-butyl ester (OtBu) were used .

Salt-Free Diketopiperazine (DKP) Synthesis

In the catalytic synthesis of diketopiperazines and other peptidomimetics, using the free base H-Tyr-OMe avoids the generation of trialkylammonium chloride salts. This streamlines purification and prevents salt-induced interference in sensitive transition-metal or hydroxy-directed catalytic cycles [1].

High-Throughput Tyrosinase Activity Assays

H-Tyr-OMe serves as a highly responsive biological probe for tyrosinase-catalyzed oxidation. Its free base form is critical for direct dissolution into assay media without altering the pH, ensuring stable enzyme kinetics in fluorescence-quenching carbon dot assays without the need for heavy compensatory buffering [2].

Physical Description

Solid

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

195.08954328 Da

Monoisotopic Mass

195.08954328 Da

Heavy Atom Count

14

LogP

0.29 (LogP)

Melting Point

137.0 °C

UNII

WR2XY2Y23P

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1080-06-4

Wikipedia

Methyl L-tyrosinate

Dates

Last modified: 08-15-2023

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